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Compound of Interest

Compound Name: Cyanine3 carboxylic acid

Cat. No.: B12395148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine3 (Cy3) carboxylic acid, a versatile

fluorescent dye for in vitro labeling studies. It details the dye's properties, experimental

protocols for its activation and conjugation to biomolecules, and methods for characterization

and purification of the resulting conjugates. This document is intended to serve as a practical

resource for researchers in molecular biology, cell biology, and drug development who utilize

fluorescence-based detection methods.

Introduction to Cyanine3 Carboxylic Acid
Cyanine3 is a bright, orange-fluorescent dye belonging to the cyanine family.[1] Its carboxylic

acid derivative is a non-activated form of the dye, which offers flexibility for various conjugation

strategies.[2] While the pre-activated N-hydroxysuccinimide (NHS) ester of Cy3 is commonly

used for labeling primary amines, the carboxylic acid form allows for a two-step conjugation

process that can be advantageous in specific experimental contexts, such as minimizing

protein-protein crosslinking.[3] This is achieved by activating the carboxylic acid group using a

carbodiimide, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in

the presence of an NHS ester to enhance efficiency.[4][5]

The sulfonated version, sulfo-Cyanine3 carboxylic acid, offers increased water solubility,

making it suitable for labeling sensitive proteins in purely aqueous environments without the

need for organic co-solvents.[6]
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Core Properties and Spectral Characteristics
Understanding the physicochemical and spectral properties of Cyanine3 is crucial for designing

and troubleshooting labeling experiments. The key quantitative data for both the standard and

sulfonated forms of Cyanine3 carboxylic acid are summarized below.

Table 1: Physicochemical Properties of Cyanine3
Carboxylic Acid Derivatives

Property
Cyanine3
Carboxylic Acid

Sulfo-Cyanine3
Carboxylic Acid

Reference(s)

Molecular Formula C₃₀H₃₇ClN₂O₂ C₃₀H₃₆N₂O₈S₂ [7][8]

Molecular Weight 493.08 g/mol 638.73 g/mol [6][7]

Appearance Red powder Dark red solid [6][7]

Solubility

Soluble in organic

solvents (DMF,

DMSO); poorly

soluble in water (4.0

mM)

Well soluble in water,

DMF, DMSO
[2][6][7]

Storage
Store at -20°C in the

dark, desiccated.

Store at < -15°C in the

dark.
[2][9]

Table 2: Spectral Properties of Cyanine3
Property Value Reference(s)

Excitation Maximum (λ_max) 555 nm [7]

Emission Maximum (λ_em) 570 nm [7]

Molar Extinction Coefficient (ε) 150,000 M⁻¹cm⁻¹ [7]

Fluorescence Quantum Yield

(Φ)
0.31 [7]

Correction Factor (CF₂₈₀) 0.09 [7]
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Experimental Protocols
The primary application of Cyanine3 carboxylic acid in labeling involves its activation to an

amine-reactive species. The following sections provide detailed protocols for this process and

subsequent conjugation to proteins and amino-modified oligonucleotides.

Two-Step EDC/Sulfo-NHS Activation and Amine
Coupling
This two-step protocol is the most common method for labeling with carboxylic acid dyes. It

involves the activation of the carboxyl group, followed by conjugation to the amine-containing

biomolecule. This method minimizes the risk of polymerizing the target biomolecule, which can

be a concern with one-step EDC protocols.[3]

Step 1: Activation (pH 4.5-6.0)

Step 2: Conjugation (pH 7.2-8.5)

Cyanine3
Carboxylic Acid

O-acylisourea
intermediate
(unstable)

+ EDC

EDC

Sulfo-NHS

Cy3-NHS Ester
(amine-reactive, more stable)

+ Sulfo-NHS Cy3-Labeled
Biomolecule

+ Biomolecule-NH₂

Biomolecule-NH₂

(Protein, Oligo, etc.)

Click to download full resolution via product page

Two-step EDC/Sulfo-NHS labeling workflow.

Materials:

Cyanine3 carboxylic acid or Sulfo-Cyanine3 carboxylic acid
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EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[3][10]

Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (or PBS)[10]

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Glycine

Amine-containing biomolecule (e.g., protein, amino-modified oligonucleotide) in Coupling

Buffer

Anhydrous DMSO or DMF (for non-sulfonated Cy3)

Desalting column (e.g., Sephadex G-25) or centrifugal ultrafiltration device for purification[11]

Protocol for Protein Labeling:

Prepare Reagents:

Equilibrate EDC and Sulfo-NHS to room temperature before opening.[4]

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation

Buffer. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[12]

Dissolve non-sulfonated Cyanine3 carboxylic acid in a minimal amount of anhydrous

DMSO or DMF to create a stock solution. Sulfo-Cyanine3 can be dissolved directly in

Activation Buffer.

Activate Cyanine3 Carboxylic Acid (Step 1):

In a microcentrifuge tube, combine Cyanine3 carboxylic acid stock solution with

Activation Buffer.

Add a 10-50 fold molar excess of Sulfo-NHS, followed by a 10-50 fold molar excess of

EDC relative to the amount of dye. Optimization of these ratios may be required.[13]
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Incubate the reaction for 15-30 minutes at room temperature, protected from light.[3]

Couple to Protein (Step 2):

Immediately add the activated Cy3-NHS ester solution to your protein solution (typically 1-

10 mg/mL in Coupling Buffer). The optimal molar ratio of dye to protein should be

determined empirically, but a starting point of 10:1 to 20:1 is common.[14]

The pH of the reaction mixture should be between 7.2 and 8.5 for efficient coupling to

primary amines.[10]

Incubate for 2 hours at room temperature or overnight at 4°C, with gentle mixing and

protected from light.[4][10]

Quench Reaction:

Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by

consuming any unreacted dye. Incubate for 15-30 minutes.

Purify Conjugate:

Remove unreacted dye and byproducts by passing the reaction mixture through a

desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g.,

PBS).[11] The labeled protein will elute first.

Alternatively, use centrifugal ultrafiltration devices with an appropriate molecular weight

cutoff to perform buffer exchange and remove small molecules.

Protocol for Labeling Amino-Modified Oligonucleotides
The EDC/NHS chemistry can also be used to label oligonucleotides that have been

synthesized with a primary amine modification.

Protocol:

Prepare Reagents: Prepare Cyanine3 carboxylic acid, EDC, and Sulfo-NHS solutions as

described in section 3.1.
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Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in an amine-free

buffer, such as 0.1 M sodium bicarbonate or borate buffer, pH 8.5.

Activate Dye: Perform the activation of Cyanine3 carboxylic acid with EDC and Sulfo-NHS

in MES buffer as described in section 3.1, step 2.

Conjugation: Add the activated dye solution to the oligonucleotide solution. A 2-5 fold molar

excess of the activated dye over the oligonucleotide is a typical starting point.

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C,

protected from light.

Purification: Purify the labeled oligonucleotide from unreacted dye using methods such as

reverse-phase HPLC or ion-exchange chromatography.[15][16] Ethanol precipitation can

also be used to remove a significant portion of the unreacted dye.

Characterization of Labeled Conjugates
After purification, it is essential to characterize the conjugate to determine its concentration and

the extent of labeling.

Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or F/P ratio, is the average number of dye molecules

conjugated to each protein molecule. It can be determined spectrophotometrically.[17]

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the

absorbance maximum of Cy3, 555 nm (A₅₅₅).

Calculate the concentration of the protein, correcting for the absorbance of Cy3 at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF₂₈₀)] / ε_protein

CF₂₈₀ for Cy3 is 0.09.[7]

ε_protein is the molar extinction coefficient of the protein at 280 nm.

Calculate the DOL: DOL = A₅₅₅ / (ε_Cy3 × Protein Concentration (M))
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ε_Cy3 is 150,000 M⁻¹cm⁻¹.[7]

An optimal DOL for most applications is between 2 and 7. Over-labeling can lead to

fluorescence quenching and may affect the biological activity of the protein.[17][18]

Application in Solid-Phase Peptide Synthesis
Cyanine3 carboxylic acid can be directly coupled to the N-terminus of a peptide during solid-

phase peptide synthesis (SPPS). This requires in-situ activation with a peptide coupling

reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate).[19][20] This method integrates the labeling step directly into the

synthesis workflow, avoiding post-synthesis modification and purification steps. The stability of

non-sulfonated cyanine dyes to the trifluoroacetic acid (TFA) used for cleavage from the resin

has been demonstrated.[21]

Resin-Bound Peptide-NH₂

Resin-Bound
Cy3-Peptide

Coupling

Cy3-COOH Activated
Cy3 Ester

+ HATU

HATU/Base

Coupling
Purified

Cy3-Peptide
+ TFA

TFA Cleavage

Click to download full resolution via product page

Workflow for Cy3 labeling in solid-phase peptide synthesis.

Troubleshooting
Successful labeling requires careful optimization of reaction conditions. Below are common

issues and potential solutions.

Table 3: Troubleshooting Guide for Cyanine3 Labeling
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Issue Possible Cause(s)
Suggested
Solution(s)

Reference(s)

Low Labeling

Efficiency

Inactive EDC/Sulfo-

NHS (hydrolyzed).

Use fresh, high-quality

reagents. Allow vials

to warm to room

temperature before

opening to prevent

condensation.

[12]

Incorrect buffer pH.

Ensure Activation

Buffer is pH 4.5-6.0

and Coupling Buffer is

pH 7.2-8.5.

[10]

Presence of

competing primary

amines (e.g., Tris,

glycine) in the

biomolecule buffer.

Buffer exchange the

biomolecule into an

amine-free buffer

(e.g., PBS, MES,

HEPES) before

labeling.

[11]

Insufficient molar

excess of dye or

coupling reagents.

Increase the molar

ratio of

dye:biomolecule

and/or EDC:dye.

Perform a titration to

find the optimal ratio.

[14][22]

Protein Precipitation
High concentration of

EDC.

Reduce the amount of

EDC used in the

reaction.

[10][12]

Over-labeling leading

to aggregation.

Decrease the molar

ratio of dye to protein.
[18]
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Protein instability in

the reaction buffer.

Ensure the protein is

soluble and stable at

the chosen pH and

reagent

concentrations.

[12]

High Background

Signal

Incomplete removal of

unreacted dye.

Improve purification

by using a longer

desalting column,

repeating the

purification step, or

using a different

method like HPLC or

dialysis.

[11][17]

Non-covalent binding

of dye to protein.

Ensure complete

removal of unbound

dye during

purification. Perform

size exclusion

chromatography.

[17]

Conclusion
Cyanine3 carboxylic acid is a powerful tool for the fluorescent labeling of biomolecules in

vitro. Its utility stems from the flexibility of the two-step carbodiimide activation chemistry, which

allows for controlled conjugation to primary amines on proteins, peptides, and nucleic acids. By

understanding the dye's properties and carefully optimizing reaction protocols, researchers can

generate highly specific and brightly fluorescent conjugates for a wide array of applications in

research and diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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